molecular formula C16H16Cl2N2O B2382014 N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide CAS No. 878586-09-5

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2382014
CAS RN: 878586-09-5
M. Wt: 323.22
InChI Key: GUZCBJDPDXCUKD-UHFFFAOYSA-N
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Description

“N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide” is likely an organic compound. The “tert-butylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tertiary butyl group (a carbon atom attached to three other carbon atoms) attached. The “5,6-dichloropyridine-3-carboxamide” part suggests a pyridine ring (a 6-membered ring with 5 carbon atoms and one nitrogen atom) with chlorine atoms at the 5 and 6 positions and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) at the 3 position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl and pyridine rings, the chlorine atoms, and the tert-butyl and carboxamide groups. These groups would likely contribute to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. For example, the chlorine atoms might make the compound more reactive, while the tert-butyl group might provide some steric hindrance, reducing reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atoms might increase its polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, stability, and potential biological activity .

properties

IUPAC Name

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-16(2,3)11-6-4-5-7-13(11)20-15(21)10-8-12(17)14(18)19-9-10/h4-9H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZCBJDPDXCUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-5,6-dichloropyridine-3-carboxamide

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